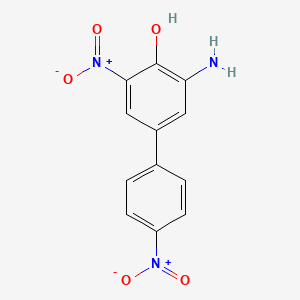

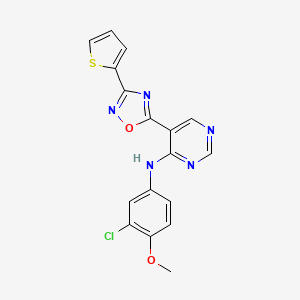

![molecular formula C14H14N6O3 B2888136 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 892481-71-9](/img/structure/B2888136.png)

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . The preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate, a related compound, involves the use of substituted aldehydes, HCl, DMF, POCl3, and Morpholine .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Applications De Recherche Scientifique

Triazolopyrimidine Derivatives as Antiasthma Agents

Triazolopyrimidines, such as those related to the compound , have been studied for their potential as antiasthma agents. Medwid et al. (1990) found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibit activity as mediator release inhibitors, suggesting their potential in asthma treatment (Medwid et al., 1990).

Radiosynthesis for Imaging Applications

Compounds within the triazolopyrimidine family, like DPA-714, have been used in radiosynthesis for imaging the translocator protein with PET. Dollé et al. (2008) described the synthesis of [18F]DPA-714, indicating its relevance in positron emission tomography (PET) imaging (Dollé et al., 2008).

Insecticidal Applications

Fadda et al. (2017) explored the use of triazolopyrimidine derivatives as insecticides against the cotton leafworm, demonstrating the diverse applications of this chemical class in agricultural and pest control contexts (Fadda et al., 2017).

Anticancer and Antimicrobial Applications

Triazolopyrimidine derivatives have been evaluated for their anticancer and antimicrobial activities. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines and assessed their inhibition activity against cancer cell lines and antimicrobial activities, highlighting the potential of these compounds in medical research (Kumar et al., 2019).

Synthesis and Characterization of Analogues

The synthesis and characterization of various analogues of triazolopyrimidines have been a subject of interest. Studies like those by Astakhov et al. (2014) and Majithiya et al. (2022) contribute to the understanding of the chemical properties and potential applications of these compounds in various fields (Astakhov et al., 2014), (Majithiya et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as 2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide, primarily targets the Chikungunya virus (CHIKV) . CHIKV is a re-emerging Alphavirus transmitted to humans by Aedes mosquitoes . The compound also shows high affinity and selectivity towards the cannabinoid CB2 receptor .

Mode of Action

This compound inhibits CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . It interacts with its targets, leading to changes that inhibit the replication of the virus . The compound also interacts with the cannabinoid CB2 receptor .

Biochemical Pathways

The compound affects the biochemical pathways involved in CHIKV replication . .

Result of Action

The compound’s action results in the inhibition of CHIKV replication . This inhibition occurs in the low micromolar range, with no toxicity detected up to 668 μM, therefore affording a selectivity index greater than 600 . The compound has little or no antiviral activity on the replication of other members of the Togaviridae family .

Propriétés

IUPAC Name |

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c1-2-23-10-5-3-9(4-6-10)20-13-12(17-18-20)14(22)19(8-16-13)7-11(15)21/h3-6,8H,2,7H2,1H3,(H2,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTFRKCECVRWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

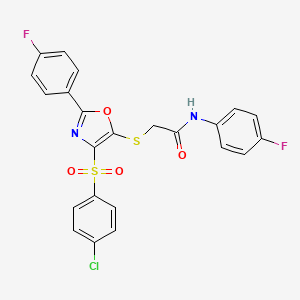

![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)

![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)

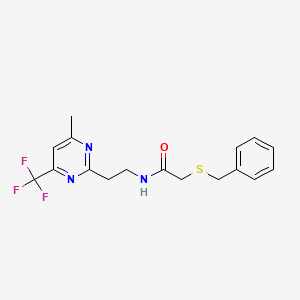

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)

![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)

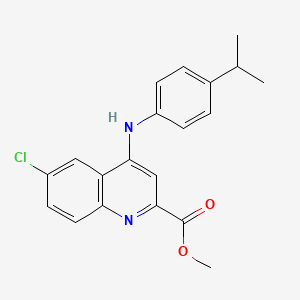

![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2888071.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)